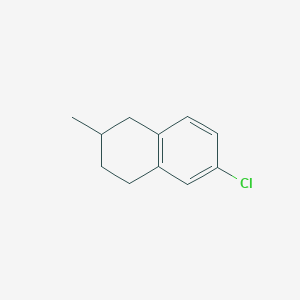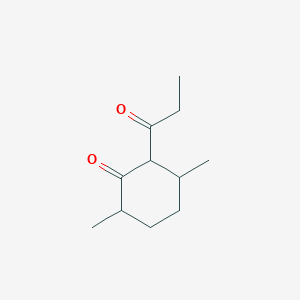
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, featuring additional methyl and oxopropyl groups. This compound is utilized in various chemical processes and has significant applications in scientific research and industrial production.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- can be synthesized through the reaction of cyclohexanone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:
- Dissolve isobutyryl chloride in anhydrous chloroform.
- Add the solution to a mixture of cyclohexanone and triethylamine in chloroform.
- Stir the mixture at room temperature for 30 minutes.
- Allow the mixture to react overnight, then add hydrochloric acid and heat under reflux for 5 hours.
- Separate the organic layer, wash with sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate to obtain the crude product .
Industrial Production Methods
Industrial production of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
科学的研究の応用
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological processes and metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound, lacking the additional methyl and oxopropyl groups.
2,6-Dimethylcyclohexanone: A similar compound with methyl groups at different positions.
2-Isobutyrylcyclohexanone: Another derivative with a different substitution pattern.
Uniqueness
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
特性
CAS番号 |
834900-66-2 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
3,6-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)10-7(2)5-6-8(3)11(10)13/h7-8,10H,4-6H2,1-3H3 |
InChIキー |
SEVYIJXSYHNYMU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1C(CCC(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


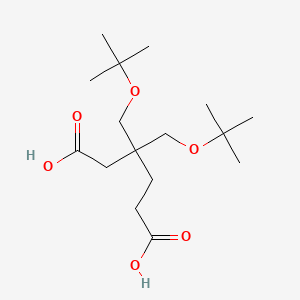
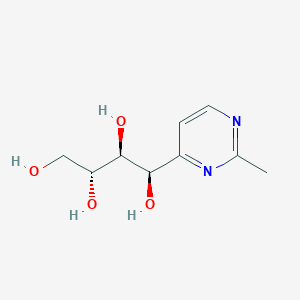

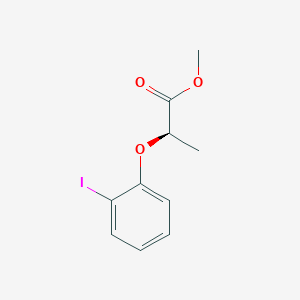
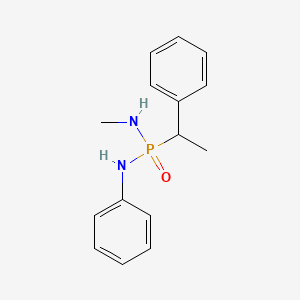
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)

![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
